cis-2-Piperidinocyclohexan-1-ol

説明

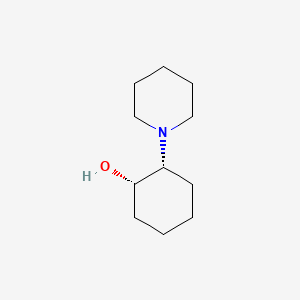

cis-2-Piperidinocyclohexan-1-ol is a cyclohexanol derivative featuring a piperidine ring substituted at the 2-position of the cyclohexanol backbone in a cis-configuration. The compound’s stereochemistry is critical, as the spatial arrangement of the hydroxyl (-OH) and piperidine groups influences its physicochemical properties and reactivity. Synthetically, this compound and its trans-isomer were first reported by Drefahl et al. (1966), who prepared a series of 1-substituted cis- and trans-2-piperidinocyclohexanol derivatives via nucleophilic substitution reactions . While the provided evidence lacks explicit data on its melting point, solubility, or biological activity, structural analogs suggest that the piperidine moiety enhances basicity and polar surface area compared to unsubstituted cyclohexanol.

特性

CAS番号 |

7583-84-8 |

|---|---|

分子式 |

C11H21NO |

分子量 |

183.29 g/mol |

IUPAC名 |

(1S,2R)-2-piperidin-1-ylcyclohexan-1-ol |

InChI |

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11+/m1/s1 |

InChIキー |

UXCABTUQGBBPPF-MNOVXSKESA-N |

SMILES |

C1CCN(CC1)C2CCCCC2O |

異性体SMILES |

C1CCN(CC1)[C@@H]2CCCC[C@@H]2O |

正規SMILES |

C1CCN(CC1)C2CCCCC2O |

他のCAS番号 |

7583-84-8 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

cis- vs. trans-2-Piperidinocyclohexan-1-ol

The stereochemical relationship between the hydroxyl and piperidine groups defines key differences:

- Intramolecular Interactions: The cis-isomer may exhibit intramolecular hydrogen bonding between the -OH and piperidine’s nitrogen, reducing its solubility in nonpolar solvents.

- Reactivity : Steric hindrance in the cis-isomer could slow nucleophilic attacks on the piperidine nitrogen, whereas the trans-isomer’s open conformation might favor reactivity.

Cyclohexanol Derivatives

- Basicity: The piperidine group in cis-2-Piperidinocycloclohexan-1-ol confers basicity (pKa ~11 for piperidine), unlike neutral cyclohexanol or acidic carboxylic acid derivatives .

- Solubility: Compared to cyclohexanol, the cis-isomer’s polarity may enhance solubility in polar solvents but reduce it in hydrophobic media.

Piperidine/Pyrrolidine Analogs

- N-Methyl-2-pyrrolidone (NMP): A cyclic amide with a 5-membered ring. Unlike this compound, NMP is aprotic, highly polar, and used as an industrial solvent. Its lack of a hydroxyl group eliminates H-bonding capacity .

- (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine : A pyrrolidine derivative with chiral centers. The smaller 5-membered ring increases ring strain but may improve membrane permeability in biological systems compared to piperidine analogs .

Long-Chain Alcohols (e.g., Dodecan-1-ol)

While dodecan-1-ol is a linear primary alcohol, its hydrophobic C12 chain contrasts sharply with this compound’s cyclic, polar structure. Dodecan-1-ol’s low water solubility and use in surfactants highlight functional differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。